molecular formula C15H17NO3S B10979371 4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide

4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B10979371
M. Wt: 291.4 g/mol
InChI Key: LPDJNGOSSXZOOR-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-methoxyaniline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both an ethyl group and a methoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to interact with specific molecular targets and exhibit unique biological effects .

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-3-12-4-10-15(11-5-12)20(17,18)16-13-6-8-14(19-2)9-7-13/h4-11,16H,3H2,1-2H3

InChI Key

LPDJNGOSSXZOOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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